6-Deoxy-L-talose

Catalog No.
S593225
CAS No.
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Deoxy-L-talose

Product Name

6-Deoxy-L-talose

IUPAC Name

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1

InChI Key

PNNNRSAQSRJVSB-AZGQCCRYSA-N

SMILES

CC(C(C(C(C=O)O)O)O)O

Synonyms

6-deoxy-L-talose, 6-deoxytalose

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O

6-Deoxy-L-talose is a rare sugar found in the cell walls of certain bacteria, including Streptococcus bovis and Escherichia coli [, ]. It is a component of their lipopolysaccharides (LPS), which are complex molecules on the bacterial outer membrane that play a role in pathogenicity and immune response [].

Research into the role of 6-Deoxy-L-talose in bacterial function

Researchers are investigating the specific role of 6-deoxy-L-talose in bacterial physiology and its potential contribution to virulence []. They are studying how the presence or absence of this sugar affects:

  • Bacterial adhesion to host cells []
  • Immune system recognition of the bacteria []
  • Bacterial growth and survival under different conditions []

6-Deoxy-L-talose is a sugar molecule classified as a deoxy sugar, specifically a derivative of L-talose. It is characterized by the absence of a hydroxyl group at the C-6 position of the sugar molecule, which differentiates it from its parent compound, L-talose. This compound plays a significant role in the structure of bacterial cell walls and is involved in various biochemical pathways.

The presence of 6-deoxy-L-talose in bacterial cell walls and LPS suggests a role in bacterial physiology and interaction with the host organism. LPS containing this sugar can trigger the host immune response, potentially contributing to the pathogenesis of certain bacterial infections [].

The primary chemical reaction involving 6-deoxy-L-talose is catalyzed by the enzyme dTDP-6-deoxy-L-talose 4-dehydrogenase. This enzyme facilitates the conversion of dTDP-6-deoxy-L-talose and NADP+ into dTDP-4-dehydro-6-deoxy-L-mannose, NADPH, and H+:

dTDP 6 deoxy L talose+NADP+dTDP 4 dehydro 6 deoxy L mannose+NADPH+H+\text{dTDP 6 deoxy L talose}+\text{NADP}^+\rightleftharpoons \text{dTDP 4 dehydro 6 deoxy L mannose}+\text{NADPH}+\text{H}^+

This reaction is crucial for nucleotide sugar metabolism and contributes to the biosynthesis of polysaccharides in various organisms .

6-Deoxy-L-talose exhibits significant biological activity, particularly in its role as a component of glycan structures in bacterial cell walls. It contributes to the structural integrity and functionality of these walls, which are essential for bacterial survival and pathogenicity. Additionally, its derivatives are involved in various metabolic pathways that are critical for cellular processes .

The synthesis of 6-deoxy-L-talose can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as dTDP-6-deoxy-L-talose 4-dehydrogenase to facilitate the transformation from precursor molecules.
  • Chemical Synthesis: Traditional organic synthesis methods can be employed to construct the sugar framework, often involving protection and deprotection strategies to achieve the desired stereochemistry .
  • Biochemical Pathways: The compound can also be synthesized through natural biosynthetic pathways in microorganisms, where it is produced as part of polysaccharide biosynthesis .

6-Deoxy-L-talose has several applications:

  • Pharmaceuticals: Its derivatives are explored for their potential use in antibiotic development due to their role in bacterial cell wall synthesis.
  • Biotechnology: Used in research related to glycan structures and their interactions with proteins.
  • Food Industry: Investigated for its potential as a food preservative due to its antibacterial properties .

Research has indicated that 6-deoxy-L-talose interacts with various biological molecules, influencing processes such as:

  • Cell Wall Synthesis: Its presence affects the integrity and composition of bacterial cell walls.
  • Enzyme Activity: It serves as a substrate for specific enzymes, modulating metabolic pathways related to nucleotide sugars .

Studies on these interactions help elucidate the role of 6-deoxy-L-talose in microbial physiology and its potential therapeutic applications.

Several compounds share structural similarities with 6-deoxy-L-talose, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Aspects
L-TaloseContains hydroxyl group at C-6Natural sugar found in various plants
6-Deoxy-D-taloseD-isomer variant of 6-deoxy-L-taloseDifferent stereochemistry affecting activity
D-TalopyranosePyranose form with hydroxyl at C-4Commonly found in nature; used in metabolic studies
4-Dehydro-6-deoxy-L-mannoseProduct of enzymatic reaction involving 6-deoxy-L-taloseIntermediate in biosynthetic pathways

These compounds illustrate the diversity within deoxy sugars and their varying roles in biological systems. Each compound's unique stereochemistry and functional groups contribute to distinct biological activities and applications .

XLogP3

-2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Appearance

A solid

Dates

Modify: 2023-08-15

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